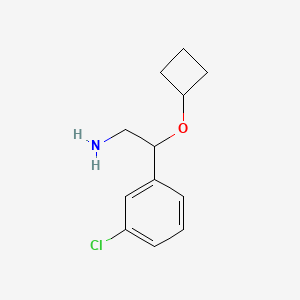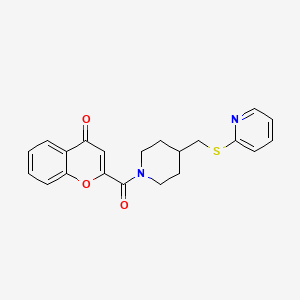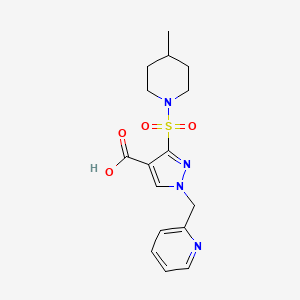![molecular formula C12H15N3OS B2365464 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869951-29-1](/img/structure/B2365464.png)
5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a thiol group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves several steps:
Formation of the Phenoxy Intermediate: The reaction of 2,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions forms the phenoxyacetic acid intermediate.
Triazole Ring Formation: The condensation of the phenoxyacetic acid intermediate with hydrazine derivatives forms the triazole ring.
Thiol Group Introduction: The final step involves the reaction of the triazole intermediate with a thiolating agent to introduce the thiol group.
Industrial Production Methods
Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts and specific reaction conditions to enhance efficiency. Additionally, large-scale production may require the use of continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound shares a similar phenoxy group and is used in various scientific research applications.
Uniqueness
5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-5-10(9(2)6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJIFWPUQZPORV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2365404.png)
